[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride
Overview
Description
“[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride” is a solid chemical compound . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isNCC(C(OC)=NC(C)=C1)=C1C.Cl
. This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.
Scientific Research Applications
Synthesis and Structural Analysis
One study elaborates on the synthesis and crystal structure analysis of 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives. These compounds exhibit significant structural characteristics that could be pivotal in understanding the reactivity and potential applications of related compounds, including “[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride” (Ma et al., 2018).
Pharmaceutical Manufacturing Process Development
Another important application is in the pharmaceutical manufacturing process. A two-step process was developed for the large-scale preparation of a benzylpurine derivative from commercially available materials, highlighting the importance of pyridine derivatives in synthesizing complex pharmaceuticals (Shi et al., 2015).
Catalysts in Ethylene Oligomerization
Pyridine derivatives, similar to “this compound”, have been studied as part of nickel(II) complexes for activating ethylene oligomerization catalysts. These studies indicate the potential for such compounds in industrial catalytic processes (Nyamato et al., 2016).
Antitumor Activity of Olivacine Derivatives
Research on the synthesis and evaluation of antitumor olivacine derivatives, starting from carbazole precursors, underscores the role of methoxy and methyl-substituted pyridines in medicinal chemistry, particularly in developing compounds with high cytotoxicity against cancer cell lines (Jasztold-Howorko et al., 1994).
Safety and Hazards
The compound has been classified as an eye irritant (Eye Irrit. 2) and skin irritant (Skin Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety pictograms GHS07 indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-6-4-7(2)11-9(12-3)8(6)5-10;/h4H,5,10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMQPSWDCNCCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CN)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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